(3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine
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Overview
Description
(3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine is a chiral compound with a unique structure that includes a benzyloxy group and a pentyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amination: The amine group is introduced through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxolane ring or the benzyloxy group, potentially leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry
(3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group and the amine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexanone
- Benzyl (2R,3S,4S,5S)-3,4,5-tris(benzyloxy)-2-[(2R)-2,3-dihydroxypropyl]piperidine-1-carboxylate
- Benzyl (2R,3R,4S,6R)-4-{(benzyloxy)carbonylamino}-2-{[(3S,4R,5S,8S,10S,11R,12S,14R)-2-ethyl-3,4-dihydroxy-13-{[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-4,6 …
Uniqueness
(3S,4S,5S)-4-(Benzyloxy)-5-pentyloxolan-3-amine is unique due to its specific stereochemistry and the presence of both a benzyloxy group and a pentyloxolan ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
920300-84-1 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
(3S,4S,5S)-5-pentyl-4-phenylmethoxyoxolan-3-amine |
InChI |
InChI=1S/C16H25NO2/c1-2-3-5-10-15-16(14(17)12-18-15)19-11-13-8-6-4-7-9-13/h4,6-9,14-16H,2-3,5,10-12,17H2,1H3/t14-,15-,16-/m0/s1 |
InChI Key |
WLXFUOWHWITUCZ-JYJNAYRXSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@H]([C@H](CO1)N)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCC1C(C(CO1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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